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Compound of Interest

1-(5-Methyl-1H-pyrazol-3-
Compound Name:
YL)propan-2-one

Cat. No.: B13615968

Get Quote

Introduction: The Scaffold and the Challenge

In the landscape of kinase inhibitors and anti-inflammatory agents, the pyrazole-substituted
propan-2-one scaffold represents a critical chemical space. This substructure serves as a
flexible linker system, connecting the pharmacophoric pyrazole ring (often a hydrogen bond

donor/acceptor) to other lipophilic domains via a ketonic tether.

However, this scaffold presents a unique nomenclature challenge. The ambiguity arises from
the intersection of tautomeric mobility within the pyrazole ring and the priority rules governing
the acyclic ketone chain. Misnaming these compounds leads to database fragmentation and
errors in structure-activity relationship (SAR) analysis.

This guide provides a rigorous, self-validating protocol for naming these compounds according
to the IUPAC Nomenclature of Organic Chemistry (Blue Book P-series), ensuring scientific

integrity and reproducibility.

Fundamental IUPAC Hierarchy
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To name these compounds accurately, one must strictly adhere to the IUPAC hierarchy of
operations. The system is not intuitive; it is algorithmic.

The Principal Characteristic Group

The first step is identifying the "Principal Characteristic Group" (PCG).
e The Rule: The group with the highest seniority determines the suffix and the parent structure.

o Application: In this scaffold, the ketone (C=0) is the PCG (assuming no carboxylic acids,
esters, or amides are present).

e Result: The parent suffix is -one.

The Parent Hydride

e The Rule: The longest carbon chain containing the PCG is the parent hydride.
o Application: A 3-carbon chain containing a ketone at position 2.[1]
e Result: The parent name is propan-2-one.

o Note: While "acetone" is a retained IUPAC name, propan-2-one is the Preferred IUPAC
Name (PIN) for generating systematic derivatives.

The Substituent (The Pyrazole)[2][3][4]

e The Rule: The pyrazole ring is treated as a substituent prefix.

o Complexity: The pyrazole ring contains two nitrogen atoms (1,2-diazole). The numbering of
this ring is determined by the "Indicated Hydrogen" (

) or the point of attachment.

The Pyrazole Tautomerism Protocol

The most common error in naming this scaffold is neglecting the specific tautomer of the
pyrazole ring. Pyrazoles exist in dynamic equilibrium (e.g., 1
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-pyrazole
2

-pyrazole). However, for naming purposes, the structure must be fixed.

N-Linked vs. C-Linked

The naming logic bifurcates based on how the pyrazole is attached to the propane chain.

Scenario A: N-Linked (Attachment via Nitrogen)

If the pyrazole is attached to the propane chain via a nitrogen atom, that nitrogen becomes
position 1.

» Name Construction: 1-(1
-pyrazol-1-yl)propan-2-one.
e Logic: The parent radical is 1

-pyrazole.[2] The radical is formed by removing the H from position 1.

Scenario B: C-Linked (Attachment via Carbon)

If the pyrazole is attached via a carbon atom, the nitrogen bearing the hydrogen remains
position 1.

e Name Construction: 1-(1
-pyrazol-3-yl)propan-2-one.
e Logic: The H is fixed on Nitrogen 1. The attachment is at Carbon 3.[3]

Visualizing the Naming Logic

The following decision tree illustrates the algorithmic process for determining the correct IUPAC
name.
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Identify Structure

Is Ketone the Highest Priority Group?

Use Higher Priority Suffix

Parent = Propan-2-one (e.g., -oic acid)

How is Pyrazole attached?

N-Bond C-Bond

Attached via Nitrogen Attached via Carbon

Name: 1-(1H-pyrazol-1-yl)propan-2-one Determine H position (usually N1)

(Locant 1 on Pyrazole) Name: 1-(1H-pyrazol-X-yl)propan-2-one

Click to download full resolution via product page

Figure 1: Decision tree for determining the Preferred IUPAC Name (PIN) of pyrazole-propan-2-

one derivatives.

Step-by-Step Naming Workflow

This protocol ensures reproducibility across your research team.

Step 1: Number the Propane Chain
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Always start numbering the propane chain from the end that gives the substituent (the
pyrazole) the lower locant, provided the ketone locant is fixed.

 In propan-2-one, the ketone is always at 2.
e Therefore, the substituent is assigned position 1.[4]
e Incorrect: 3-(pyrazol-1-yl)propan-2-one.

o Correct:1-(pyrazol-1-yl)propan-2-one.

Step 2: Number the Pyrazole Ring

This is the critical quality control step.
« ldentify the Heteroatoms: Nitrogen atoms are at positions 1 and 2.
e Assign Priority (N1):
o If N-linked: The nitrogen attached to the propane chain is N1.
o If C-linked: The nitrogen bearing the hydrogen (or the "indicated hydrogen™) is N1.

o Direction: Number towards the second nitrogen (N2) to give heteroatoms the lowest locant
set (1,2).

Step 3: Assemble the Name

Format: [Locant on Propane]-[Substituent Name]propan-2-one

Data Summary: Isomer Comparison

The table below distinguishes between the three most common regioisomers found in drug
discovery libraries.
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Chemical
Attachment Indicated Abstract
Structure Type . IUPAC Name .
Point Hydrogen Service (CAS)
Logic
2-Propanone, 1-
) ) ) 1-(1H-pyrazol-1-
N-Linked Nitrogen 1 N/A (Substituted) (1H-pyrazol-1-
yl)propan-2-one
yh)-
) 2-Propanone, 1-
C-Linked ) 1-(1H-pyrazol-5-
) Carbon 5 Nitrogen 1 (1H-pyrazol-5-
(Proximal) yl)propan-2-one )
y -
2-Propanone, 1-
) ] ) 1-(1H-pyrazol-3-
C-Linked (Distal)  Carbon 3 Nitrogen 1 (1H-pyrazol-3-
yl)propan-2-one
yh)-
) 2-Propanone, 1-
C-Linked ) 1-(1H-pyrazol-4-
Carbon 4 Nitrogen 1 (1H-pyrazol-4-
(Remote) yl)propan-2-one

yl)-

Visualizing Pyrazole Numbering

To prevent ambiguity in the table above, refer to the numbering schematics below.

Click to download full resolution via product page

Figure 2: Numbering of the 1H-pyrazole parent ring. Note that numbering must start at the N-H

(or N-substituted) position and proceed towards the second nitrogen.
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Advanced Case Study: Polysubstitution

In medicinal chemistry, the pyrazole ring is rarely unsubstituted. Consider a scenario with a
methyl group.

Compound: A propan-2-one chain attached to N1 of a pyrazole, which also has a methyl group
at C3.

e Parent: Propan-2-one.
o Attachment: At N1 of pyrazole

1-(...pyrazol-1-yl).

o Pyrazole Substituent: Methyl group at position 3.[5]
e Combined Substituent Name: 3-methyl-1H-pyrazol-1-yl.
¢ Full Name:1-(3-methyl-1H-pyrazol-1-yl)propan-2-one.

Note: If the methyl were at position 5 (adjacent to the N-linker), steric hindrance would be
significant, but the naming follows the same logic: 1-(5-methyl-1H-pyrazol-1-yl)propan-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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